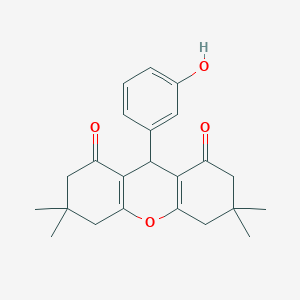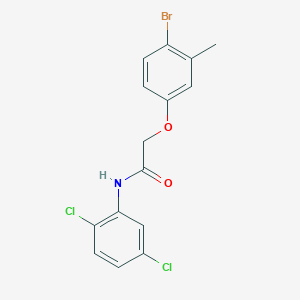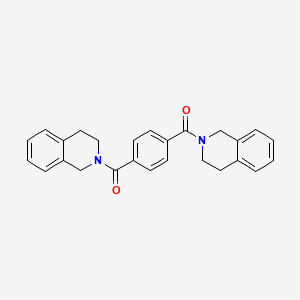![molecular formula C28H28Cl2N4O2 B3442463 1,1'-(1,3-phenylenedicarbonyl)bis[4-(3-chlorophenyl)piperazine]](/img/structure/B3442463.png)
1,1'-(1,3-phenylenedicarbonyl)bis[4-(3-chlorophenyl)piperazine]
説明
1,1'-(1,3-phenylenedicarbonyl)bis[4-(3-chlorophenyl)piperazine], commonly known as CPP, is a chemical compound that has gained significant attention in the field of scientific research. CPP is a piperazine derivative that is used in various research studies due to its unique properties.
作用機序
CPP acts as an NMDA receptor antagonist by binding to the receptor's ion channel and blocking the influx of calcium ions. This blockade results in the inhibition of synaptic plasticity, which is essential for learning and memory. CPP has also been shown to modulate the release of neurotransmitters such as dopamine and glutamate.
Biochemical and Physiological Effects:
CPP has been shown to induce seizures in animal models, which is attributed to its NMDA receptor antagonism. CPP has also been shown to have anxiolytic and antidepressant effects in animal models. Additionally, CPP has been shown to modulate the release of hormones such as corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH).
実験室実験の利点と制限
CPP has several advantages for lab experiments, including its potent NMDA receptor antagonism and its ability to induce seizures in animal models. However, CPP has limitations, including its potential toxicity and the need for appropriate dosing and administration.
将来の方向性
There are several future directions for CPP research, including investigating its potential therapeutic effects in neurological disorders such as Alzheimer's disease and epilepsy. Additionally, research can be conducted to explore the effects of CPP on other neurotransmitter systems and its potential interactions with other drugs. Further studies can also be conducted to investigate the safety and toxicity of CPP in animal models and humans.
Conclusion:
CPP is a potent NMDA receptor antagonist that has gained significant attention in the field of scientific research. CPP has various scientific research applications, including its use as a tool to study the central nervous system. CPP has a unique mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research. Further studies are needed to fully understand the potential therapeutic effects of CPP and its safety in animal models and humans.
科学的研究の応用
CPP has various scientific research applications, including its use as a tool to study the central nervous system. CPP is a potent non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which has been used to investigate the role of NMDA receptors in neurological disorders such as Alzheimer's disease and epilepsy. CPP has also been used to study the effects of NMDA receptor antagonists on learning and memory.
特性
IUPAC Name |
[3-[4-(3-chlorophenyl)piperazine-1-carbonyl]phenyl]-[4-(3-chlorophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28Cl2N4O2/c29-23-6-2-8-25(19-23)31-10-14-33(15-11-31)27(35)21-4-1-5-22(18-21)28(36)34-16-12-32(13-17-34)26-9-3-7-24(30)20-26/h1-9,18-20H,10-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSIGJYFGHUQETP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC(=CC=C3)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene-1,3-diylbis{[4-(3-chlorophenyl)piperazin-1-yl]methanone} | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,4'-{[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]diimino}diphenol](/img/structure/B3442385.png)

![N,N'-bis[4-(acetylamino)-2-bromophenyl]terephthalamide](/img/structure/B3442404.png)
![2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-nitrobenzamide](/img/structure/B3442408.png)
![4-[4-(4-methoxyphenyl)-6-(4-methylphenyl)-2-pyrimidinyl]morpholine](/img/structure/B3442411.png)
![4-{[2-(4-bromophenyl)-6-methyl-4-pyrimidinyl]oxy}benzonitrile](/img/structure/B3442415.png)
![N-1-naphthyl-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3442419.png)
![2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-nitrobenzamide](/img/structure/B3442425.png)
![3-bromo-5-phenyl-2-(1-piperidinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3442431.png)
![3-chloro-5-phenyl-2-(1-piperidinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3442433.png)

![4-bromo-N-cyclohexyl-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B3442450.png)

![1-(4-fluorophenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B3442456.png)